molecular formula C9H11NO2 B6147544 methyl N-(3-methylphenyl)carbamate CAS No. 39076-18-1

methyl N-(3-methylphenyl)carbamate

Cat. No.: B6147544
CAS No.: 39076-18-1
M. Wt: 165.19 g/mol
InChI Key: YYKXNDIQHDVJKF-UHFFFAOYSA-N
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Description

Methyl N-(3-methylphenyl)carbamate is an organic compound with the molecular formula C9H11NO2. It is a type of carbamate, which is a class of compounds derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(3-methylphenyl)carbamate can be synthesized through several methods. One common method involves the reaction of aniline, urea, and methanol in the presence of a catalyst. For instance, KNO3 modified zeolite HY has been shown to give high yields of the compound under optimal conditions . Another method involves the oxidative carbonylation of aniline or the reductive carbonylation of nitrobenzene .

Industrial Production Methods

Industrial production of this compound often employs the one-pot synthesis method due to its efficiency and cost-effectiveness. This method involves the direct reaction of aniline, urea, and methanol, which can be carried out under relatively mild conditions . The formed ammonia can be collected and reused for the preparation of urea, promoting CO2 utilization and the synthesis of important chemicals derived from CO2 .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of methyl N-(3-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl N-(3-methylphenyl)carbamate can be compared with other similar compounds, such as:

These similar compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

39076-18-1

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

methyl N-(3-methylphenyl)carbamate

InChI

InChI=1S/C9H11NO2/c1-7-4-3-5-8(6-7)10-9(11)12-2/h3-6H,1-2H3,(H,10,11)

InChI Key

YYKXNDIQHDVJKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OC

Purity

95

Origin of Product

United States

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